Tris(dimethylsiloxy)phenylsilane

Übersicht

Beschreibung

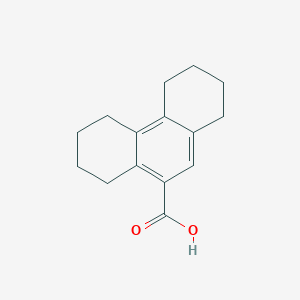

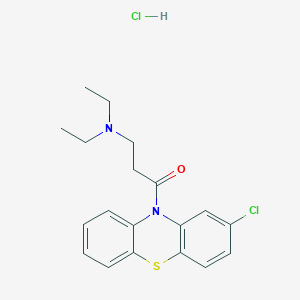

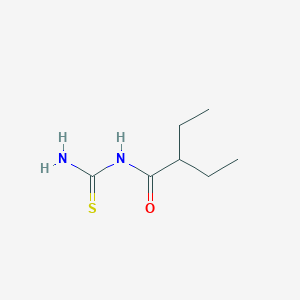

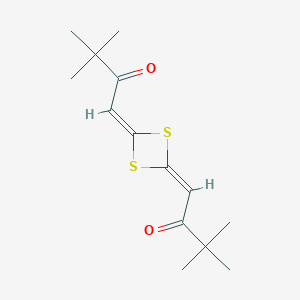

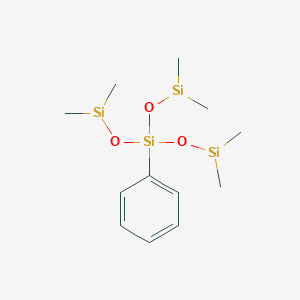

Tris(dimethylsiloxy)phenylsilane, also known as Phenyltris(dimethylsiloxy)silane, is an organosilicon compound . It has a molecular formula of C12H26O3Si4 .

Synthesis Analysis

Tris(dimethylsiloxy)phenylsilane can be synthesized from 1,1,3,3-Tetramethyldisiloxane and Trimethoxyphenylsilane . In another method, a new silicone-modified trifunctional epoxy monomer SITEUP is synthesized from the hydrosilylation transformation of eugenol epoxy (EPEU) and tris-(dimethylsiloxy)phenylsilane .Molecular Structure Analysis

The linear formula of Tris(dimethylsiloxy)phenylsilane is [(CH3)2SiHO]3SiC6H5 . Its molecular weight is 330.68 .Chemical Reactions Analysis

In the synthesis of a new silicone-modified trifunctional epoxy monomer SITEUP, Tris(dimethylsiloxy)phenylsilane undergoes a hydrosilylation transformation with eugenol epoxy (EPEU) .Physical And Chemical Properties Analysis

Tris(dimethylsiloxy)phenylsilane has a density of 0.942 g/mL at 25 °C (lit.) . Its boiling point is 91 °C/2 mmHg (lit.) . The refractive index is n20/D 1.442 (lit.) .Wissenschaftliche Forschungsanwendungen

Catalyst in Organic Synthesis

Phenyltris(dimethylsiloxy)silane can be used as a catalyst in organic synthesis reactions . It can facilitate various chemical reactions, enhancing the efficiency and selectivity of the reactions .

Surface Active Agent

This compound can be used as a surface active agent . It can be used for surface treatment, imparting oil-resistance and wetting properties to the surfaces of metals and glass .

Coating Additive

Phenyltris(dimethylsiloxy)silane can be used as an additive in coatings . It can improve the performance of coatings, such as increasing weather resistance and adhesion .

Epoxy Resin Toughening

A novel application of this compound is in the toughening of epoxy resins . Epoxy-terminated phenyl tris(dimethylsiloxy)silane (EPTS) is synthesized via the hydrosilylation reaction of phenyltri(dimethylsiloxy)silane and allyl glycidyl ether in one step . EPTS is then mixed and cured with E51 epoxy resin to obtain a composite epoxy resin . This material has the advantages of simple synthesis process and low cost and shows a wide prospect .

Enhancing Mechanical Properties of Epoxy Resin

The composite epoxy resin obtained by mixing EPTS with E51 epoxy resin showed significant improvement in mechanical properties . The tensile test of the composite epoxy resin showed that the elongation at break increased to 11.03% at low temperature and 13.15% at room temperature .

Improving Toughness of Epoxy Resin

Dynamic thermomechanical analysis confirmed the significant improvement in toughness of the composite epoxy resin obtained by mixing EPTS with E51 epoxy resin . The toughening mechanism was revealed by Scanning electron microscope .

Wirkmechanismus

Target of Action

It’s known that the compound is widely used in organic synthesis reactions, such as the synthesis of polymers and organosilicon compounds .

Mode of Action

Phenyltris(dimethylsiloxy)silane interacts with its targets through chemical reactions. It’s often used as a catalyst in organic synthesis . The exact mode of action depends on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of polymers and organosilicon compounds .

Result of Action

The result of Phenyltris(dimethylsiloxy)silane’s action is the formation of new compounds through organic synthesis . It can help improve the properties of coatings, such as increasing weather resistance and adhesion . It can also enhance the frictional performance and reduce wear when used in lubricants .

Action Environment

The action, efficacy, and stability of Phenyltris(dimethylsiloxy)silane can be influenced by various environmental factors. For instance, it’s important to ensure good ventilation during its use to prevent the formation of flammable gases or vapors . It should be stored in a sealed container, away from oxidizing agents and sources of ignition .

Safety and Hazards

Tris(dimethylsiloxy)phenylsilane is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is advised to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .

Zukünftige Richtungen

Eigenschaften

InChI |

InChI=1S/C12H23O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSADNUOSVJOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884793 | |

| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18027-45-7 | |

| Record name | Trisiloxane, 3-((dimethylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018027457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What anomalous behavior does Tris(dimethylsiloxy)phenylsilane exhibit under elevated pressure, and what is the proposed explanation?

A1: Unlike typical glass formers, Tris(dimethylsiloxy)phenylsilane exhibits a narrowing of the structural α-relaxation loss peak with increasing pressure and temperature at a constant peak frequency. [] This unusual behavior, observed through broadband dielectric relaxation measurements, is attributed to a reduction in intermolecular coupling at elevated pressures. [] This interpretation is supported by the observed decrease in separation between the α-relaxation and the Johari-Goldstein secondary relaxation, as well as a lower fragility index (m) at 1.7 GPa compared to ambient pressure. []

Q2: How does incorporating Tris(dimethylsiloxy)phenylsilane into epoxy thermosets impact their properties?

A2: Incorporating Tris(dimethylsiloxy)phenylsilane, particularly a derivative called SITEUP synthesized from eugenol epoxy and Tris(dimethylsiloxy)phenylsilane, significantly enhances the toughness of epoxy thermosets. [] Epoxy thermosets modified with 20% SITEUP demonstrated an 84% increase in impact strength while maintaining high flexural strength. [] This improvement is attributed to the plastic deformation facilitated by siloxane segments within the thermosetting network. [] The incorporated Si-O-Si segments enhance energy absorption by increasing polymer chain mobility under stress, leading to improved thermal stability and damping characteristics. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.